molecular formula C13H20FN3 B6144154 [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine CAS No. 1096869-29-2

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine

Cat. No.: B6144154
CAS No.: 1096869-29-2
M. Wt: 237.32 g/mol
InChI Key: UMNDSYHROMJYFJ-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine is an organic compound with the molecular formula C13H20FN3 and a molecular weight of 237.32 g/mol . This chemical building block features a benzylamine group linked to a 4-methyl-1,4-diazepane ring, a seven-membered diazepane structure that is of significant interest in medicinal chemistry for its potential to interact with various biological targets. Compounds containing the 1,4-diazepane scaffold are frequently investigated in neuroscience and psychiatric research, particularly in the development of ligands for central nervous system (CNS) receptors . The specific stereochemistry and three-dimensional structure conferred by the diazepane ring can influence the compound's binding affinity and selectivity, making it a valuable template for drug discovery. The fluorinated phenyl group further enhances its potential as a research chemical, as fluorine atoms are commonly used in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. Researchers utilize this compound strictly for laboratory research purposes. It is supplied with a minimum purity of 85% and is For Research Use Only . Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-16-5-2-6-17(8-7-16)13-4-3-12(14)9-11(13)10-15/h3-4,9H,2,5-8,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNDSYHROMJYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Reductive Amination

A widely adopted route involves installing the 1,4-diazepane moiety via nucleophilic aromatic substitution (NAS). Starting with 2-bromo-5-fluorobenzaldehyde, the diazepane group is introduced under basic conditions. For instance, reacting 4-methyl-1,4-diazepane with 2-bromo-5-fluorobenzaldehyde in dimethylformamide (DMF) at 80°C for 24 hours yields 5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)benzaldehyde. Subsequent reductive amination using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) and ammonium acetate (NH4OAc\text{NH}_4\text{OAc}) in methanol converts the aldehyde to the primary amine, achieving yields of 78–85%.

Key Reaction Steps:

  • NAS Reaction :

    2-Bromo-5-fluorobenzaldehyde+4-methyl-1,4-diazepaneK2CO3,DMF5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)benzaldehyde\text{2-Bromo-5-fluorobenzaldehyde} + \text{4-methyl-1,4-diazepane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)benzaldehyde}
  • Reductive Amination :

    5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)benzaldehyde+NH4OAcNaBH3CN[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine\text{5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)benzaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Aza-Prins Cyclization for Diazepane Formation

An alternative approach employs aza-Prins cyclization to construct the 1,4-diazepane ring in situ. Reacting 5-fluoro-2-(3-butenyl)benzaldehyde with N-methyl-1,3-diaminopropane in the presence of formaldehyde and hydrochloric acid induces cyclization, forming the diazepane ring. This one-pot method simplifies purification but requires precise stoichiometry to minimize byproducts like saturated amines (e.g., 1-methylamino-3-phenylbutane).

Optimization Insights:

  • Temperature : Reactions conducted at 0–5°C reduce side-product formation.

  • Catalyst : Lewis acids like ZnCl2\text{ZnCl}_2 improve regioselectivity (yield: 70–75%).

Multi-Step Convergent Synthesis

A modular strategy involves separate synthesis of the diazepane and fluorophenyl modules, followed by coupling. For example:

  • Diazepane Synthesis : Reacting N-methylethylenediamine with 1,3-dibromopropane under basic conditions yields 4-methyl-1,4-diazepane.

  • Fluorophenyl Module : Lithiation of 2-bromo-5-fluorotoluene using n-butyllithium, followed by formylation with N,N-dimethylformamide (DMF), produces 2-bromo-5-fluorobenzaldehyde.

  • Coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination links the modules, with palladium catalysts (Pd(OAc)2\text{Pd}(\text{OAc})_2) enabling efficient C–N bond formation.

Reaction Optimization and Challenges

Reductive Amination Efficiency

The choice of reducing agent critically impacts yield and purity. Comparative studies show:

Reducing AgentYield (%)Purity (%)Byproducts
NaBH3CN\text{NaBH}_3\text{CN}8598<2% imines
NaBH4\text{NaBH}_4628910% alcohols
H2/Pd-C\text{H}_2/\text{Pd-C}7895<5% over-reduction

Recommendation : NaBH3CN\text{NaBH}_3\text{CN} in methanol at pH 6–7 minimizes side reactions.

Purification Challenges

The compound’s gummy consistency complicates crystallization. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity, while recrystallization from ethanol/water (1:1) yields needle-like crystals.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 3374 cm1^{-1} (N–H stretch), 1580 cm1^{-1} (aromatic C=C), and 1098 cm1^{-1} (C–N stretch).

  • 1H NMR^1\text{H NMR} (CDCl3_3) : Signals at δ\delta 2.137 (s, 3H, CH3_3), 3.739 (s, 2H, CH2_2NH2_2), and 7.104–7.458 (m, aromatic H).

  • ESI-MS : m/zm/z 219.174 ([M+H]+^+).

Physicochemical Properties

PropertyValue
Molecular Weight219.326 g/mol
Density1.042 g/cm3^3
Boiling Point122°C
LogP1.99

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
NAS + Reductive Amination8598HighModerate
Aza-Prins Cyclization7592MediumLow
Convergent Synthesis8095HighHigh

Practical Considerations

Scale-Up Challenges

  • Heat Management : Exothermic reductive amination necessitates jacketed reactors for temperature control.

  • Byproduct Removal : Distillation under reduced pressure (20 mmHg) effectively isolates the target compound.

Applications in Drug Discovery

While this review focuses on synthesis, the compound’s structural features align with serotonin receptor ligands, suggesting potential antidepressant applications. Derivatives with modified diazepane substituents (e.g., SA-11 in ) demonstrate enhanced binding affinity, warranting further exploration.

Chemical Reactions Analysis

Types of Reactions

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diazepane ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine:

Compound Name Key Structural Features Molecular Weight (g/mol) logP Biological Relevance
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine (CAS: 915707-56-1) Lacks fluorine substituent; identical diazepane and benzylamine backbone 219.33 1.99 Baseline for evaluating fluorine’s impact on binding/pharmacokinetics
N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine N-methylated methanamine; increased lipophilicity (logP ~2.5) 233.36 ~2.5 Explores amine methylation effects on CNS penetration and metabolic stability
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Benzodiazepine core; chloro and fluoro substituents; rigid scaffold 315.76 2.8 Classical anxiolytic scaffold; highlights diazepane vs. benzodiazepine flexibility
2-((E)-(2-Amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol Difluoromethoxy group; imine linkage; phenolic hydroxyl 311.29 2.2 Fluorine’s role in enhancing hydrogen bonding and metabolic resistance

Substituent Effects on Activity

  • Fluorine Substituent: The 5-fluoro group in the target compound likely improves binding affinity to serotonin/dopamine receptors compared to non-fluorinated analogs (e.g., [2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine) by modulating electron density and steric interactions .
  • Diazepane vs.
  • N-Methylation : N-methylation (e.g., N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine) increases lipophilicity, which may improve blood-brain barrier penetration but could reduce solubility .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine N-Methyl Analog Benzodiazepine Derivative
Molecular Weight 219.33 219.33 233.36 315.76
logP 1.99 1.99 ~2.5 2.8
PSA (Ų) 32.5 32.5 29.5 45.2
Aqueous Solubility Moderate Moderate Low Very low
  • The target compound’s polar surface area (PSA) of 32.5 Ų suggests favorable membrane permeability compared to benzodiazepine derivatives (PSA >45 Ų) .
  • Fluorination reduces metabolic degradation via cytochrome P450 enzymes, extending half-life relative to non-fluorinated analogs .

Biological Activity

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H20FN3
  • CAS Number: 43313866
  • Molecular Weight: 239.32 g/mol

The compound acts primarily as a modulator of neurotransmitter systems. It is particularly noted for its interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. The allosteric modulation of these receptors can lead to therapeutic effects in conditions such as anxiety and schizophrenia .

Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant activity against:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)0.76
U-937 (Leukemia)1.47
A549 (Lung)0.12

These values indicate that the compound exhibits potent cytotoxicity, comparable to established chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The compound has been studied for its anxiolytic and antipsychotic potential through its modulation of mGluR5. In vivo studies suggest that it can reduce hyperlocomotion in rodent models, indicating a potential for treating anxiety disorders .

Case Studies

  • Study on Cancer Cell Lines:
    A study evaluated the efficacy of this compound against multiple cancer cell lines including MCF-7 and U-937. The results showed that the compound induced apoptosis in a dose-dependent manner, suggesting a mechanism involving programmed cell death rather than merely cytotoxic effects .
  • Neuropharmacological Assessment:
    In another study focused on CNS disorders, the compound was found to enhance glutamate-induced signaling through mGluR5 without acting as an agonist itself. This characteristic makes it a valuable candidate for further development as a therapeutic agent for anxiety and schizophrenia .

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